4-(5-Oxazolyl)benzylamine

Catalog No.
S3047972
CAS No.
672324-91-3
M.F
C10H10N2O
M. Wt
174.203
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Oxazolyl)benzylamine

CAS Number

672324-91-3

Product Name

4-(5-Oxazolyl)benzylamine

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]methanamine

Molecular Formula

C10H10N2O

Molecular Weight

174.203

InChI

InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2

InChI Key

KDGPGIRXRWYDQE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)C2=CN=CO2

Solubility

not available

Application in Biochemistry

Field: Biochemical Research on Heterocyclic Compounds

Summary: 4-(5-Oxazolyl)benzylamine is utilized in biochemical research due to its oxazole ring, which is a significant structure in many biologically active molecules.

Methods: The compound is often used as a building block for synthesizing more complex molecules that can interact with various biological targets.

Results:

Application in Pharmacology

Field: Drug Discovery and Development

Summary: In pharmacology, 4-(5-Oxazolyl)benzylamine derivatives are explored for their medicinal properties, including antimicrobial and anticancer activities.

Methods: Synthesis of novel derivatives and their subsequent testing against various biological assays is a common approach.

Results: The derivatives of oxazole compounds have shown a broad spectrum of biological activities, which are promising for future drug development .

Application in Organic Synthesis

Field: Organic Chemistry

Summary: This compound is used in the synthesis of oxazole-based molecules, which are important in medicinal chemistry.

Methods: One method involves the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) to prepare oxazole-based medicinal compounds.

Results: The van Leusen synthesis has been successful in creating diverse oxazole derivatives with high yield and efficiency .

Application in Materials Science

Field: Development of New Materials

Summary: The oxazole ring of 4-(5-Oxazolyl)benzylamine is integral in designing novel materials with specific electronic or photonic properties.

Methods: It is incorporated into polymers or small molecules to alter material characteristics.

Results:

4-(5-Oxazolyl)benzylamine is an organic molecule containing a benzylamine group (a benzene ring with a -CH2-NH2 attached) linked at the 4th position to a 5-oxazolyl ring (a five-membered heterocycle with one nitrogen and one oxygen atom). Limited information is available on its origin and specific significance in scientific research. However, compounds containing the oxazole ring system are known for diverse biological activities [].


Molecular Structure Analysis

The key feature of 4-(5-Oxazolyl)benzylamine is the combination of a benzylamine group and a 5-oxazolyl ring. The aromatic benzene ring offers stability and potential for hydrophobic interactions, while the amine group (NH2) can participate in hydrogen bonding and act as a basic site. The oxazole ring system introduces potential for hydrogen bonding and possible interaction with metal ions due to the presence of the heteroatoms (nitrogen and oxygen).


Chemical Reactions Analysis

  • Nucleophilic substitution: The amine group can act as a nucleophile, reacting with suitable electrophiles.
  • Hydrogen bonding: Both the amine and oxazole groups can participate in hydrogen bonding with other molecules.
  • Acid-base reactions: The amine group can act as a base, accepting a proton from acids.

XLogP3

0.9

Dates

Modify: 2023-08-18

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